5-phenyl-3H-2-benzofuran-1-one
Description
5-Phenyl-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a fused benzofuran ring system substituted with a phenyl group at the 5-position. Benzofuranones are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . These compounds are typically synthesized via cyclization or oxidation reactions, as seen in sulfonyl- and sulfanyl-substituted derivatives .
Properties
IUPAC Name |
5-phenyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-13-7-6-11(8-12(13)9-16-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHFWBDHJBBEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuranone Derivatives
The following table summarizes key structural analogs of 5-phenyl-3H-2-benzofuran-1-one, highlighting substituent effects on molecular properties and applications:
Key Observations:
Substituent Effects on Reactivity and Bioactivity :
- Electron-donating groups (e.g., methoxy, methyl) enhance lipophilicity and may improve membrane permeability in drug candidates .
- Electron-withdrawing groups (e.g., sulfonyl, fluoro) increase polarity and influence intermolecular interactions, as seen in the sulfonyl derivative’s π-π stacking .
- Hydroxy groups enable hydrogen bonding, critical for crystal packing and receptor binding in bioactive molecules .
Structural Flexibility: Planarity is common in unsubstituted benzofuranones (e.g., 5-methoxy derivative, r.m.s. deviation = 0.010 Å) , while bulky substituents (e.g., sulfonyl groups) introduce torsional strain, creating non-planar conformations (dihedral angles up to 81°) .
Synthetic Pathways :
- Sulfanyl-to-sulfonyl/sulfinyl oxidation using 3-chloroperoxybenzoic acid is a robust method for introducing sulfoxide/sulfone functionalities .
Thermal and Crystallographic Behavior :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
